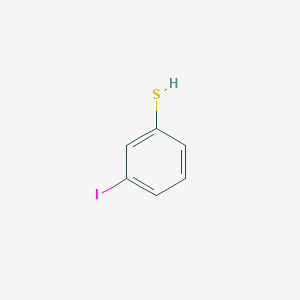

3-Iodobenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5IS |

|---|---|

Molecular Weight |

236.08 g/mol |

IUPAC Name |

3-iodobenzenethiol |

InChI |

InChI=1S/C6H5IS/c7-5-2-1-3-6(8)4-5/h1-4,8H |

InChI Key |

WVAWSDHHTJXNNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodobenzenethiol: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-iodobenzenethiol, a bifunctional organoiodine and organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related analogues, theoretical predictions, and established chemical principles to offer a robust profile. We will delve into its core physicochemical properties, outline a plausible synthetic route with a detailed experimental protocol, explore its anticipated chemical reactivity, discuss its potential applications in medicinal chemistry and materials science, and provide essential safety and handling guidelines. This document is structured to provide both foundational knowledge and practical insights for laboratory applications.

Introduction and Molecular Overview

This compound, with the chemical formula C₆H₅IS, is an aromatic compound featuring a thiol (-SH) group and an iodine atom substituted at the meta-position of a benzene ring. This unique arrangement of functional groups imparts a dual reactivity profile, making it a valuable, albeit not widely commercially available, synthetic building block.

The thiol group, a sulfur analogue of an alcohol, is a versatile functional group known for its nucleophilicity, its ability to form stable complexes with metals, and its role in forming disulfide bonds.[1] The aryl iodide moiety is a key participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. The interplay of these two functional groups on the same aromatic scaffold presents unique opportunities and challenges in chemical synthesis.

This guide aims to consolidate the known and predicted characteristics of this compound to serve as a foundational resource for its use in research and development.

Physicochemical Properties

| Property | Estimated Value for this compound | 4-Iodobenzenethiol | 2-Iodobenzenethiol | Thiophenol | 3-Iodophenol |

| Molecular Formula | C₆H₅IS | C₆H₅IS[2] | C₆H₅IS[3] | C₆H₅S[4] | C₆H₅IO[5] |

| Molecular Weight | 236.08 g/mol | 236.08 g/mol [2] | 236.08 g/mol [3] | 110.18 g/mol | 220.01 g/mol [5] |

| CAS Number | Not Assigned | 52928-01-5[2] | 37972-89-7[3] | 108-98-5[4] | 626-02-8[5] |

| Appearance | Colorless to pale yellow liquid/solid | White solid[1] | Yellow crystalline solid[6] | Clear colorless to slightly yellow liquid[4] | White to light brown solid[5] |

| Boiling Point | ~115-125 °C at 11 Torr | Not Available | 119.5 °C at 11 Torr[6] | 169 °C (lit.)[4] | Not Available |

| Density | ~1.9 g/cm³ | Not Available | 1.901 g/cm³ (Predicted)[6] | 1.078 g/cm³[4] | Not Available |

| pKa (Thiol) | ~6.0 - 6.5 | Not Available | 5.96 (Predicted)[6] | 6.6 (at 25℃)[4] | Not Applicable |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, CH₂Cl₂, DMSO) | Insoluble in water | Insoluble in water; likely soluble in organic solvents[6] | Insoluble in water; Soluble in DMSO, Ethyl Acetate[4] | Not Available |

Note: Values for this compound are estimations based on trends observed in its isomers and analogues.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The thiol proton (-SH) would likely appear as a singlet between δ 3.0-4.0 ppm, although its position can be variable and it may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon bearing the iodine atom (C-I) would be shifted upfield due to the heavy atom effect, likely appearing in the δ 90-100 ppm region. The carbon attached to the thiol group (C-SH) would be expected around δ 130-135 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include the S-H stretch, typically a weak band around 2550-2600 cm⁻¹, and C-S stretching vibrations. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 236. A characteristic isotopic pattern for iodine would be observed. Key fragmentation pathways would likely involve the loss of the iodine atom (M-127) and the thiol group.[7]

Synthesis of this compound

A plausible and efficient route to synthesize this compound is via a Sandmeyer-type reaction starting from 3-iodoaniline. This multi-step process involves the diazotization of the amine followed by the introduction of the thiol group.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound from 3-iodoaniline.

Detailed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical transformations. It should be performed by a trained chemist with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

3-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate (KEX)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

Part 1: Diazotization of 3-Iodoaniline

-

In a 250 mL beaker, dissolve 3-iodoaniline (e.g., 0.1 mol) in a mixture of concentrated HCl (e.g., 25 mL) and water (e.g., 25 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred 3-iodoaniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

Part 2: Thiolation

-

In a separate 500 mL flask, dissolve potassium ethyl xanthate (e.g., 0.12 mol) in water (e.g., 50 mL) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part 1 to the stirred potassium ethyl xanthate solution. A dark, oily intermediate may form.

-

Allow the reaction mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for approximately 30-60 minutes, or until the evolution of nitrogen gas ceases.

Part 3: Hydrolysis and Isolation

-

Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (e.g., 0.3 mol in 50 mL of water).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the xanthate ester.

-

Cool the mixture and carefully acidify with concentrated HCl until it is acidic to litmus paper.

-

Extract the product into diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups: the nucleophilic thiol and the electrophilic aryl iodide (in the context of cross-coupling).

Reactions at the Thiol Group:

-

Acidity and Nucleophilicity: The thiol proton is acidic (estimated pKa ~6-6.5) and can be readily deprotonated by a base (e.g., NaOH, Et₃N) to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in S-alkylation and S-arylation reactions.

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of the corresponding disulfide (3,3'-diiododiphenyl disulfide). Stronger oxidation can yield sulfonic acids.

Reactions at the Aryl Iodide Group:

-

Cross-Coupling Reactions: The C-I bond is relatively weak, making this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position. It is crucial to select reaction conditions that are compatible with the free thiol group, or to protect the thiol group (e.g., as a thioether) prior to the coupling reaction.

Caption: Major reaction pathways for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structure suggests significant potential in several areas:

-

Medicinal Chemistry: As a synthetic intermediate, it can be used to introduce the 3-mercaptophenyl or 3-iodophenyl moiety into more complex molecules. The thiol group can act as a hydrogen bond donor/acceptor or as a metal-binding group in enzyme inhibitors. The aryl iodide allows for late-stage functionalization of a drug candidate via cross-coupling, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Materials Science: Aryl thiols are widely used for the formation of self-assembled monolayers (SAMs) on gold surfaces. This compound could be used to create SAMs that can be further functionalized via cross-coupling reactions on the surface.

-

Heterocyclic Synthesis: The dual functionality allows for intramolecular cyclization reactions to form sulfur-containing heterocycles, which are common motifs in pharmaceuticals.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following recommendations are based on the known hazards of its isomers and related compounds, such as 4-iodobenzenethiol and 3-iodophenol.[2][4]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Thiols are known for their strong, unpleasant odors; proper containment is essential.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Conclusion

This compound is a bifunctional molecule with considerable synthetic potential. Although direct experimental data is sparse, its physicochemical properties and reactivity can be reliably estimated from its structural analogues. Its utility lies in the orthogonal reactivity of the thiol and aryl iodide groups, offering a platform for the synthesis of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to safely handle and strategically employ this versatile chemical building block in their synthetic endeavors.

References

-

National Institutes of Health. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved February 5, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Aminobenzenethiol (CAS 22948-02-3). Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Iodophenol. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CA2135792A1 - Process for preparation of aromatic thiols.

-

SlideShare. (2021). Experiment 3 Preparation of Iodobenzene. Retrieved February 5, 2026, from [Link]

-

Cheméo. (n.d.). 3-Iodothiophene (CAS 10486-61-0). Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminothiophenol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Iodobenzene-1-thiol. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Iodobenzene. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminothiophenol. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodothiophenol. Retrieved February 5, 2026, from [Link]

-

NIST. (n.d.). 3-Aminobenzenethiol. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. Retrieved February 5, 2026, from [Link]

-

Asahi Chemical Co., Ltd. (n.d.). 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8. Retrieved February 5, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Iodobenzene-1-thiol | C6H5IS | CID 656900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodothiophenol | C6H5IS | CID 10955536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA2135792A1 - Process for preparation of aromatic thiols - Google Patents [patents.google.com]

- 6. 2-Iodothiophenol|CAS 37972-89-7|Aromatic Building Block [benchchem.com]

- 7. 3-Aminobenzenethiol [webbook.nist.gov]

Technical Guide: Synthesis and Purification of 3-Iodobenzenethiol

Abstract

This technical guide details the synthesis, purification, and characterization of 3-iodobenzenethiol (CAS: 52274-10-9) . As a bifunctional building block containing both a soft nucleophile (thiol) and an electrophilic handle (aryl iodide), this compound is critical for developing meta-substituted thioethers and serving as a precursor in transition-metal-catalyzed cross-coupling reactions. This guide prioritizes chemoselectivity, specifically the preservation of the labile C–I bond during the reduction of sulfur precursors. Two high-fidelity protocols are presented: a mild silane-mediated reduction of sulfonyl chlorides and a classical Leuckart thiophenol synthesis via diazotization.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The primary challenge in synthesizing this compound is preventing hydrodehalogenation (loss of iodine). Standard reducing agents used to convert sulfonyl chlorides to thiols (e.g., LiAlH₄, refluxing Zn/HCl) often possess sufficient potential to undergo oxidative addition into the Ar–I bond, leading to benzenethiol as a major impurity.

To ensure high purity and yield, the synthesis must employ either:

-

Mild Reduction: A system capable of reducing S(VI) to S(-II) without affecting the aryl iodide.

-

Nucleophilic Substitution: A pathway that avoids reduction entirely, such as the xanthate method.

Retrosynthetic Pathway

The two most logical disconnections are shown below:

Part 2: Experimental Protocols

Method A: Chemoselective Reduction (Recommended)

Mechanism: Zinc-mediated reduction activated by dichlorodimethylsilane. Rationale: This method operates under milder conditions than aqueous acid refluxes, significantly reducing the risk of deiodination. The silane acts as an oxygen scavenger, driving the reduction of the sulfonyl group.

Materials

| Reagent | Equiv. | Role |

| 3-Iodobenzenesulfonyl chloride | 1.0 | Substrate |

| Zinc Powder | 3.5 | Reductant |

| Dichlorodimethylsilane (Me₂SiCl₂) | 3.5 | Activator/Oxygen Scavenger |

| N,N-Dimethylacetamide (DMA) | 3.0 | Catalyst/Solvent Modifier |

| 1,2-Dichloroethane (DCE) | Solvent | Reaction Medium (0.15 M) |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Maintain a strictly inert atmosphere (N₂ or Ar).

-

Activation: Charge the flask with Zinc powder (3.5 equiv) and dry 1,2-dichloroethane (DCE) . Add Dichlorodimethylsilane (3.5 equiv) via syringe. Stir vigorously at room temperature for 10 minutes to activate the zinc surface.

-

Addition: Dissolve 3-iodobenzenesulfonyl chloride (1.0 equiv) and DMA (3.0 equiv) in a minimal amount of DCE. Add this solution dropwise to the zinc suspension over 20 minutes.

-

Note: The reaction is exothermic; control addition rate to maintain a gentle warmth.

-

-

Reaction: Heat the mixture to 75 °C and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of the sulfonyl chloride.

-

Quench: Cool to room temperature. Carefully add 10% aqueous HCl dropwise (hydrogen evolution may occur). Stir for 30 minutes to hydrolyze any silyl-thioether intermediates.

-

Extraction: Dilute with water and extract three times with Dichloromethane (DCM).

-

Workup: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Method B: Leuckart Thiophenol Synthesis (Alternative)

Mechanism: Diazotization followed by radical-nucleophilic substitution (SRN1-type) with xanthate. Rationale: Ideal if the sulfonyl chloride is unavailable or if the reduction route yields inseparable deiodinated byproducts.

Materials

| Reagent | Equiv. | Role |

| 3-Iodoaniline | 1.0 | Substrate |

| NaNO₂ | 1.1 | Diazotization Agent |

| HCl (conc.) | Excess | Acid Medium |

| Potassium Ethyl Xanthate | 1.2 | Sulfur Source |

| KOH | Excess | Hydrolysis Base |

Step-by-Step Protocol

-

Diazotization:

-

Dissolve 3-iodoaniline in concentrated HCl (2.5 mL/mmol) and water (2.5 mL/mmol). Cool to 0 °C in an ice/salt bath.

-

Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping the internal temperature below 5 °C . Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (turns blue).

-

-

Xanthate Formation:

-

Prepare a solution of Potassium Ethyl Xanthate (1.2 equiv) in water (2 mL/mmol) in a separate flask heated to 65 °C .

-

Slowly add the cold diazonium salt solution to the hot xanthate solution over 45 minutes. Caution: Nitrogen gas evolution will be vigorous.

-

Stir at 65 °C for 1 hour, then cool to room temperature.

-

Extract the intermediate aryl xanthate with diethyl ether, wash with 10% NaOH (to remove phenols), water, and brine. Dry and concentrate.

-

-

Hydrolysis:

-

Dissolve the crude xanthate in ethanol. Add KOH pellets (3.0 equiv) and reflux for 2 hours under nitrogen.

-

-

Isolation:

-

Concentrate ethanol. Dissolve residue in water (degassed).

-

Acidify with 6M H₂SO₄ to pH < 2.

-

Extract the liberated thiol with DCM.

-

Part 3: Purification & Characterization

Purification Strategy

Thiols are prone to oxidative dimerization to disulfides (Ar–S–S–Ar) upon exposure to air.

-

Distillation: Recommended for larger scales. This compound has a high boiling point; use high vacuum (< 1 mmHg).

-

Column Chromatography: Use silica gel.

-

Mobile Phase: Hexanes (100%) to Hexanes/EtOAc (98:2).

-

Additive: Flush the column with mobile phase containing 1% acetic acid or maintain an inert atmosphere to minimize oxidation on the silica surface.

-

Characterization Data[1][2][3][4][5][6][7][8][9][10]

-

Appearance: Pale yellow viscous liquid or low-melting solid (mp ~30–40 °C).

-

Odor: Characteristic penetrating stench (garlic/rotten cabbage).

-

1H NMR (400 MHz, CDCl₃):

- 7.68 (t, J = 1.8 Hz, 1H, H-2)

- 7.55 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H, H-4)

- 7.32 (ddd, J = 7.9, 1.8, 1.0 Hz, 1H, H-6)

- 6.98 (t, J = 7.9 Hz, 1H, H-5)

- 3.45 (s, 1H, –SH)

-

Note: The chemical shift of the thiol proton is concentration-dependent.

-

13C NMR (100 MHz, CDCl₃):

- 138.5 (C-H), 135.2 (C-H), 132.8 (C-S), 130.5 (C-H), 128.1 (C-H), 94.2 (C-I).

Workflow Diagram

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Identification

-

Stench: Thiophenols have a low odor threshold and are socially disruptive. ALL work must be performed in a well-ventilated fume hood.

-

Bleach Quench: All glassware and tools must be soaked in a dilute bleach (sodium hypochlorite) solution immediately after use. This oxidizes the thiol residues to odorless sulfonates.

-

Toxicity: Aryl iodides and thiols are potential skin irritants and sensitizers. Wear double nitrile gloves.

Storage

-

Oxidation Sensitivity: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed vial.

-

Temperature: Refrigerate (2–8 °C) to slow the rate of disulfide formation.

References

-

Gryko, D. T., et al. (2000). "Synthesis of Porphyrin-Linker-Thiol Molecules with Diverse Linkers for Studies of Molecular Electronics." The Journal of Organic Chemistry, 65(22), 7345–7355. (Source for Zn/Silane reduction methodology). Link

-

Zhang, Y., et al. (2005). "Synthesis and purification of Au nanoparticles modified with a mixed monolayer of 4-mercaptophenol and 4-iodobenzenethiol." Chemical Communications, (Supplementary Material). (Specific protocol for iodobenzenethiol synthesis). Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Leuckart thiophenol synthesis).

-

Fisher Scientific. (2025). "Safety Data Sheet: 3-Iodophenol / Thiol derivatives." (General safety data for halogenated thiophenols). Link

Sources

Navigating the Synthesis and Procurement of 3-Iodobenzenethiol: A Technical Guide for Researchers

Abstract

3-Iodobenzenethiol is a substituted aromatic thiol of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique combination of a nucleophilic thiol group and an iodine atom, which is amenable to a wide array of cross-coupling reactions, makes it a valuable building block for creating complex molecular architectures. However, a thorough investigation of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf reagent. This guide provides an in-depth analysis of this sourcing challenge and presents robust, field-proven strategies for its acquisition. We will detail plausible synthetic routes, outline necessary quality control procedures, and discuss critical safety and handling protocols based on analogous compounds. This document serves as a comprehensive resource for drug development professionals and academic researchers who require this specialized compound for their work.

Physicochemical Properties and Identification

Final confirmation of the identity of this compound relies on a combination of spectroscopic and analytical techniques. While no definitive CAS number has been assigned due to its commercial rarity, its structure is unambiguous.

| Property | Value (Predicted/Inferred) | Basis of Inference |

| Molecular Formula | C₆H₅IS | - |

| Molecular Weight | 236.08 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Analogy with 3-bromobenzenethiol and thiophenol.[1] |

| Boiling Point | > 200 °C (estimated) | Extrapolation from thiophenol (169 °C) and iodobenzene (188 °C). |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, Ether, THF, Toluene). | General properties of aryl thiols and aryl iodides. |

Commercial Availability and Sourcing Strategy

Direct searches of major chemical suppliers, including but not limited to Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals, do not yield product listings for this compound. This indicates that the compound is not maintained as a stock item and is likely considered a rare chemical.

The primary route for obtaining this compound is, therefore, custom synthesis . Several contract research organizations (CROs) and specialized chemical suppliers offer services to synthesize non-catalog compounds on demand.

Logical Workflow for Procurement:

Caption: Procurement workflow for a non-stock chemical.

Table of Potential Custom Synthesis Suppliers:

| Supplier | Service Focus | Website |

| ChemShuttle | Custom synthesis for pharmaceuticals and heterocycles. | https://www.chemshuttle.com/ |

| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharma. | https://otavachemicals.com/ |

| Pharma Inventor Inc. | Custom synthesis of intermediates, reference standards, and APIs. | https://www.pharmainventor.com/ |

| Cleanchem | Custom synthesis from milligram to kilogram scale. | https://www.cleanchemlab.com/ |

Note: This list is not exhaustive and serves as a starting point. Researchers should conduct their own due diligence when selecting a supplier.

Recommended Laboratory Synthesis Protocols

Given the necessity of custom synthesis, understanding the viable synthetic routes is crucial for technical discussions with a CRO or for in-house preparation. Two robust and well-precedented methods are proposed.

Route 1: Sandmeyer Reaction from 3-Iodoaniline

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[2][3] The conversion to a thiol is a well-established variant, often proceeding through a xanthate intermediate, which is then hydrolyzed.[4]

Synthetic Workflow Diagram:

Caption: Sandmeyer reaction pathway for this compound.

Detailed Experimental Protocol (Adapted from Leuckart Thiophenol Reaction[5]):

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-iodoaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored using starch-iodide paper to test for excess nitrous acid.

-

-

Xanthate Formation:

-

In a separate flask, dissolve potassium O-ethyl xanthate (1.1 eq) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the xanthate solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. An oily layer or solid precipitate of the xanthate adduct should form.

-

-

Hydrolysis and Isolation:

-

Extract the crude xanthate adduct into an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine.

-

Add the organic solution to a solution of potassium hydroxide (3.0 eq) in ethanol or methanol.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

-

Cool the reaction, remove the organic solvent under reduced pressure, and dilute the residue with water.

-

Acidify the aqueous solution carefully with cold hydrochloric acid to precipitate the crude this compound.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by vacuum distillation.

-

Route 2: Copper-Catalyzed C-S Cross-Coupling

Modern transition-metal catalysis offers an alternative route, particularly the copper-catalyzed coupling of an aryl iodide with a sulfur source.[6] This approach avoids the potentially unstable diazonium intermediate. A direct and efficient protocol uses sodium sulfide as the sulfur source, often aided by a catalytic amount of a simple thiol like 1,2-ethanedithiol.[7]

Synthetic Workflow Diagram:

Caption: Copper-catalyzed C-S cross-coupling pathway.

Detailed Experimental Protocol (Adapted from Sperotto et al.[8] and Xue et al.[7]):

-

Reaction Setup:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add copper(I) iodide (CuI) (2-5 mol%), 1,3-diiodobenzene (1.0 eq), sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5-2.0 eq), and 1,2-ethanedithiol (5-10 mol%).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

-

Reaction Execution:

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 100-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may take 12-24 hours.

-

-

Workup and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel or vacuum distillation to yield pure this compound.

-

Quality Control and Characterization

Regardless of the source (custom synthesis or in-house preparation), the identity and purity of this compound must be rigorously confirmed. A comprehensive Certificate of Analysis should include the following data.

Table of Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic region (approx. 7.0-7.8 ppm): Multiplets corresponding to 4 aromatic protons. - Thiol proton (S-H): A singlet between 3.0-4.0 ppm, which is exchangeable with D₂O.[9][10] |

| ¹³C NMR | - Aromatic region (approx. 110-140 ppm): Expect 6 signals for the 6 unique aromatic carbons, with the carbon attached to iodine (C-I) being significantly shielded (approx. 90-100 ppm). |

| IR Spectroscopy | - Aromatic C-H stretch: Just above 3000 cm⁻¹. - C=C aromatic ring stretches: Peaks in the 1550-1600 cm⁻¹ region. - S-H stretch: A weak but sharp absorption around 2550-2600 cm⁻¹.[11][12] - C-I stretch: In the fingerprint region, typically below 600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A strong peak at m/z = 236. - Isotopic Pattern: A characteristic pattern for a compound containing one iodine atom. |

| Purity (HPLC/GC) | ≥95% is a typical requirement for research applications. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a robust safety assessment can be constructed from data on thiophenol and aryl iodides.[1][13][14]

-

Toxicity: Thiophenols are generally toxic and are readily absorbed through the skin.[1] They are fatal if swallowed, in contact with skin, or if inhaled.[13] Aryl iodides are harmful if inhaled or swallowed.[15] Assume this compound is highly toxic by all routes of exposure.

-

Stench: Thiophenols possess a powerful and unpleasant stench. All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Irritation: The compound is expected to be a severe skin and eye irritant.[16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consider laminate or butyl rubber gloves), and chemical safety goggles.

-

Storage: Store in a cool, dark, well-ventilated area under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol to a disulfide. It is light-sensitive.

-

Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Quench residual material with an oxidizing agent like bleach before disposal, if permissible by institutional guidelines.

Conclusion

This compound is a specialized reagent that is not commercially available as a stock chemical. Its acquisition requires a strategic approach centered on custom synthesis by a qualified CRO or dedicated in-house synthesis. The Sandmeyer reaction of 3-iodoaniline and the copper-catalyzed cross-coupling of 1,3-diiodobenzene represent two highly viable and well-precedented synthetic strategies. Rigorous analytical characterization is mandatory to ensure the identity and purity of the final product. Due to the inferred high toxicity and potent stench, strict adherence to safety protocols is paramount when handling this compound. This guide provides the necessary technical framework for researchers to confidently and safely procure and utilize this compound in their research and development endeavors.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. Available at: https://onlinelibrary.wiley.com/doi/10.1002/cber.18840170219

- Laali, K. K., & Okazaki, T. (2008). Halo- and Azidodediazoniation of Arenediazonium Tetrafluoroborates with Trimethylsilyl Halides and Trimethylsilyl Azide and Sandmeyer-Type Bromodediazoniation with Cu(I)Br in [BMIM][PF6] Ionic Liquid. The Journal of Organic Chemistry, 73(1), 316-319. Available at: https://pubs.acs.org/doi/10.1021/jo702146t

- Tarbell, D. S., & Fukushima, D. K. (1955). Thiophenol. Organic Syntheses, Coll. Vol. 3, p.809. Available at: http://www.orgsyn.org/demo.aspx?prep=cv3p0809

- Adams, R., & Marvel, C. S. (1941). Thiophenol. Organic Syntheses, Coll. Vol. 1, p.504. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0504

- NRO Chemistry. (2024). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: https://www.youtube.

- The Organic Chemistry Tutor. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. Available at: https://www.youtube.

- Reddy, V. P., et al. (2015). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 39(10), 7949-7957. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01538a

- Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. Available at: https://pubs.acs.org/doi/10.1021/jo8005835

- Syngenta Participations AG. (2002). Process for the preparation of thiophenols. WO2002030883A1. Available at: https://patents.google.

- Xu, H.-J., et al. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296-2300. Available at: https://pubs.acs.org/doi/10.1021/jo102492t

- Fisher Scientific. (2025). SAFETY DATA SHEET - Thiophenol.

- Gryko, D. T., et al. (2000). Synthesis and Characterization of Porphyrins Appended with One or Two Tethers for Attachment to an Electrode Surface. The Journal of Organic Chemistry, 65(22), 7345-7355. Available at: https://pubs.acs.org/doi/10.1021/jo000787x

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Iodine. Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf

- Alami, M., et al. (1995). A regiospecific palladium-catalyzed cross-coupling reaction using the operational equivalent of the dianion 1,3-dilithiopropyne, with aromatic iodides. Tetrahedron Letters, 36(18), 3129-3132. Available at: https://www.sciencedirect.com/science/article/abs/pii/004040399500499A

- Xue, H., et al. (2017). Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol. Synlett, 28(17), 2272-2276. Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588482

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: https://www.masterorganicchemistry.

- ChemicalBook. (n.d.). 3-Methylbenzenethiol(108-40-7) 1H NMR. Available at: https://www.chemicalbook.com/spectrum/108-40-7_1HNMR.htm

- ScienceLab.com. (2013). Material Safety Data Sheet - Iodine Solution. Available at: https://www.sciencelab.com/msds.php?msdsId=9924291

- Alfa Aesar. (2024). SAFETY DATA SHEET - Thiophenol. Available at: https://www.alfa.com/en/msds/?language=EN¬ax=US&sku=AA15916

- Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625-5628. Available at: https://pubs.acs.org/doi/abs/10.1021/jo8005835

- Shen, Q., & Hartwig, J. F. (2006). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Angewandte Chemie International Edition, 45(9), 1438-1441. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200503842

- Vautravers, N. S., et al. (2011). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 1(9), 1109-1112. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3430489/

- Lauer, A., & Barner-Kowollik, C. (2023). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Macromolecules, 56(2), 568-577. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879743/

- Xu, H.-J., et al. (2011). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. Thieme Chemistry.

- NIST. (n.d.). Benzenethiol - NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108985&Mask=80

- CLEAPSS. (n.d.). Student safety sheets 56 Iodine.

- Poverenov, E., et al. (2014). A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling. Dalton Transactions, 43(34), 13014-13020. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt01451a

- Central Drug House (P) Ltd. (n.d.). THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: https://www.cdhfinechemical.com/images/product/msds/2855_msds.pdf

- University of Missouri-St. Louis. (n.d.). Contact with Sodium Iodide.

- Reddit. (2023). Conversion of an aniline to a phenol through the diazonium salt. Available at: https://www.reddit.com/r/Chempros/comments/12345/conversion_of_an_aniline_to_a_phenol_through_the/

- California Department of Justice. (2002). Iodine: Inhalation Hazards, Detection and Protection.

- Santa Cruz Biotechnology. (n.d.). Thiophenol - Safety Data Sheet.

- ResearchGate. (n.d.). 1H NMR (400 MHz, CDCl3) spectra and principal signal assignments. Available at: https://www.researchgate.net/figure/1-H-NMR-400-MHz-CDCl-3-spectra-and-principal-signal-assignments-of-thiol-ene-samples_fig1_273138883

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: https://www.specac.com/en/learn/science/Infrared-Spectroscopy/interpreting-spectra

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: https://www.masterorganicchemistry.com/2016/11/23/quick-and-dirty-ir/

- Hartwig, J. F., et al. (2013). Synthesis of Copper(I) Thiolate Complexes and Their Roles in the Thioetherification of Aryl Halides. Journal of the American Chemical Society, 135(48), 18016-18025. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856201/

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I/20%3A_Spectroscopy/20.

- Organic Syntheses. (n.d.). Leuckart Thiophenol Reaction.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: https://www.compoundchem.com/2015/02/05/irspectroscopy/

- Li, S., et al. (2017). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 2(7), 3422-3428. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5534720/

- Valiokas, R., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings, 9(11), 726. Available at: https://www.mdpi.com/2079-6412/9/11/726

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Leuckart Thiophenol Reaction [drugfuture.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol [organic-chemistry.org]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. 3-Methylbenzenethiol(108-40-7) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Benzenethiol [webbook.nist.gov]

- 12. compoundchem.com [compoundchem.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. nj.gov [nj.gov]

- 16. edvotek.com [edvotek.com]

Theoretical studies on the electronic structure of 3-Iodobenzenethiol

An In-Depth Technical Guide to the Theoretical Studies on the Electronic Structure of 3-Iodobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of this compound. As a molecule of significant interest in molecular electronics, self-assembled monolayers (SAMs), and as a potential scaffold in medicinal chemistry, a deep understanding of its electronic properties is paramount. This document details the application of Density Functional Theory (DFT) for geometric optimization, frontier molecular orbital analysis, and the prediction of key electronic properties. We present a validated computational workflow, interpret the resulting data, and discuss the influence of the iodo and thiol substituents on the aromatic system. The guide is intended to serve as a foundational resource for researchers engaged in the computational analysis of substituted aromatic compounds.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a benzene ring substituted with both a thiol (-SH) group and an iodine atom. This unique combination of functional groups imparts properties that make it a compelling subject for scientific investigation. The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold, enabling the formation of highly ordered self-assembled monolayers (SAMs).[1] These SAMs are foundational in the development of molecular electronic devices, sensors, and corrosion inhibitors.

The iodine atom, a heavy halogen, introduces significant electronic and steric effects. Its presence can modulate the electronic properties of the benzene ring through inductive and resonance effects and provides a reactive site for further chemical modification, such as in cross-coupling reactions. Understanding the intricate details of this compound's electronic structure—how electrons are distributed across the molecule and the nature of its molecular orbitals—is crucial for predicting its chemical reactivity, its behavior when adsorbed onto surfaces, and its potential utility as a building block in the synthesis of more complex molecules for applications ranging from materials science to drug development.

This guide delves into the theoretical approaches used to elucidate these properties, offering both the "how" and the "why" of computational protocols to provide a robust framework for its study.

Theoretical and Computational Methodologies

The study of molecular electronic structures is greatly facilitated by computational methods that can solve the complexities of quantum mechanics.[2] Among these, Density Functional Theory (DFT) has emerged as a powerful and widely used tool due to its excellent balance of computational accuracy and efficiency, making it ideal for molecules of this size.[3]

The Cornerstone: Density Functional Theory (DFT)

DFT calculations are based on the principle that the total energy of a system can be determined from its electron density. This approach is computationally less demanding than traditional ab initio methods while often providing results of comparable accuracy.[3][4]

Causality Behind Method Selection:

-

Functional Choice: The selection of an appropriate exchange-correlation functional is critical. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is a workhorse in computational organic chemistry, known for its reliability in predicting molecular geometries and electronic properties.[3][5] For more complex properties like charge transfer or excited states, long-range corrected functionals such as CAM-B3LYP or ωB97XD may be employed to provide a more accurate description.[4][5]

-

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a heavy atom like iodine and a polarizable atom like sulfur, a robust basis set is essential. The Pople-style 6-311++G(d,p) basis set is a suitable choice.

-

6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing the spatial extent of the electron density, particularly for anions and weak interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

-

A Self-Validating Computational Workflow

To ensure the reliability of theoretical predictions, a rigorous and self-validating workflow must be followed. Each step builds upon the previous one, with checks in place to confirm the validity of the results.

Caption: A standard workflow for DFT calculations on a molecule.

Experimental Protocol: Step-by-Step DFT Calculation

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent electronic properties are dependent on the molecular geometry.

-

Software: Gaussian, ORCA, etc.

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt

-

-

Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.[3]

-

Purpose: This step serves two purposes:

-

It confirms that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies.

-

It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq

-

-

Property Calculations: Using the optimized geometry, perform calculations to analyze the electronic structure. This is typically done as part of the optimization/frequency run or as a separate single-point calculation. Key analyses include:

-

Frontier Molecular Orbitals (FMOs): Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Natural Bond Orbital (NBO) Analysis: To determine atomic charges, hybridization, and donor-acceptor interactions.[4]

-

Molecular Electrostatic Potential (MEP): To map the charge distribution onto the electron density surface.

-

Analysis of the Electronic Structure of this compound

The application of the described workflow yields detailed insights into the molecule's electronic characteristics.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and is related to the molecule's optical and electronic properties.[6]

Caption: A simplified Molecular Orbital diagram showing the HOMO-LUMO gap.

For this compound, the HOMO is typically a π-orbital distributed across the benzene ring and the sulfur atom, indicating these are the most electron-rich and nucleophilic regions. The LUMO is usually a π*-antibonding orbital, also located over the aromatic ring. The presence of the electron-withdrawing iodine atom can lower the energy of both the HOMO and LUMO compared to unsubstituted benzenethiol.

Charge Distribution and Electrostatic Potential

Natural Bond Orbital (NBO) analysis quantifies the charge on each atom. In this compound, the sulfur and iodine atoms are expected to carry partial negative charges due to their high electronegativity, while the attached carbon atoms and the hydrogen of the thiol group will be partially positive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution.

-

Red regions (negative potential): Indicate areas of high electron density, primarily around the sulfur and iodine atoms. These are the likely sites for electrophilic attack.

-

Blue regions (positive potential): Indicate areas of low electron density, such as around the acidic thiol hydrogen. This is a likely site for nucleophilic attack or deprotonation.

Quantitative Data Summary

The following table presents typical theoretical data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values and may vary slightly based on the specific computational software and setup).

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Relates to chemical stability and UV-Vis absorption |

| Dipole Moment | ~ 1.5 Debye | Measures overall molecular polarity |

| NBO Charge on Sulfur | ~ -0.15 e | Confirms its role as an electron-rich center |

| NBO Charge on Iodine | ~ -0.10 e | Shows its electron-withdrawing nature |

Experimental Validation

While theoretical calculations provide profound insights, they must be grounded in experimental reality. Key experimental techniques that can validate the computational findings include:

-

UV-Visible Spectroscopy: The energy of the lowest electronic transition often corresponds well with the calculated HOMO-LUMO gap.

-

Photoelectron Spectroscopy (XPS and UPS): These techniques can directly probe the energy levels of molecular orbitals, providing an experimental counterpart to the calculated HOMO energy.[7]

-

NMR Spectroscopy: The chemical shifts of hydrogen and carbon atoms are highly sensitive to their local electronic environment, which can be compared with shifts predicted from calculated atomic charges.[8]

Conclusion

Theoretical studies, predominantly using Density Functional Theory, offer a powerful and indispensable lens through which to examine the electronic structure of this compound. These computational methods provide a detailed picture of its molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding its behavior in various applications. The combination of a robust computational workflow with experimental validation provides a synergistic approach to materials design and molecular engineering. The insights gained from these studies are crucial for the rational design of novel materials for molecular electronics and for leveraging this molecule as a versatile building block in synthetic chemistry.

References

-

Title: DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes Source: MDPI URL: [Link]

-

Title: DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices Source: PMC - PubMed Central URL: [Link]

-

Title: DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap Source: PMC URL: [Link]

-

Title: Study of the electronic structure of short chain oligothiophenes Source: arXiv URL: [Link]

-

Title: Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene Source: MDPI URL: [Link]

-

Title: First-principles Study On The Electronic And Optical Properties Of Cubic ABX3 Source: arXiv URL: [Link]

-

Title: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives Source: PMC - NIH URL: [Link]

-

Title: Hypervalent Iodine(III) Chemistry: Facts, Myths and Discoveries Source: La Trobe University URL: [Link]

-

Title: Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes Source: RSC Publishing URL: [Link]

-

Title: Density functional theory investigation of benzenethiol adsorption on Au(111) Source: ResearchGate URL: [Link]

-

Title: Statistical analysis of electronic properties of alkanethiols in metal--molecule Source: IOPscience URL: [Link]

-

Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI URL: [Link]

-

Title: The electronic structure, optical, and thermoelectric properties of novel Bi2PbCh4 (Ch = Se, Te) materials: insights from first-principles study Source: PMC - NIH URL: [Link]

-

Title: Computational methods for molecular orbital calculations Source: Fiveable URL: [Link]

-

Title: Variation from closed-shell to open shell electronic structures in oligothiophene bis(dioxolene) complexes Source: NIH URL: [Link]

-

Title: Molecular Orbital (MO) Theory - Visualizing Orbitals using Computational Chemistry (Part Three) Source: YouTube URL: [Link]

-

Title: First‐Principle Characterization of Structural, Electronic, and Optical Properties of Tin‐Halide Monomers Source: ResearchGate URL: [Link]

-

Title: Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis Source: Semantic Scholar URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arxiv.org [arxiv.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas Involving 3-Iodobenzenethiol

Introduction: The Untapped Potential of a Bifunctional Reagent

In the landscape of chemical synthesis and materials science, the strategic selection of building blocks is paramount to innovation. 3-Iodobenzenethiol, a seemingly simple aromatic compound, presents itself as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique bifunctionality, possessing both a nucleophilic thiol group and an iodine atom amenable to a wide array of cross-coupling reactions, opens a gateway to novel molecular architectures and functionalities. This guide will delve into the core properties of this compound and illuminate promising, under-explored research avenues that leverage its distinct reactivity. We will explore its application in the synthesis of bioactive compounds, the development of advanced materials, and its role in creating novel therapeutic agents, providing both the conceptual framework and practical insights to drive future discoveries.

Core Properties and Reactivity of this compound

This compound is an organosulfur compound that is structurally analogous to phenol, with the oxygen atom of the hydroxyl group replaced by sulfur.[1] This substitution imparts distinct chemical properties that are central to its utility.

Table 1: Physicochemical Properties of Benzenethiol (Thiophenol) - A Parent Compound

| Property | Value | Reference |

| Formula | C₆H₆S | [1] |

| Molar Mass | 110.17 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant, pungent | [1] |

| Density | 1.0766 g/mL | [1] |

| Melting Point | -15 °C | [1] |

| Boiling Point | 169 °C | [1] |

| Acidity (pKa in H₂O) | 6.62 | [1] |

The thiol group (-SH) is a potent nucleophile and is more acidic than the corresponding alcohol (phenol has a pKa of 9.95).[1] This enhanced acidity facilitates the formation of the thiophenolate anion, a highly reactive species. The thiol group can also be readily oxidized to form a disulfide bond, a reversible reaction that is crucial in many biological systems.[1]

The iodine atom at the meta-position of the benzene ring is the second key feature of this compound. This halogen serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6]

Emerging Research Area 1: Advanced Drug Discovery and Bioactive Scaffolds

The unique reactivity of this compound makes it an ideal scaffold for the synthesis of novel bioactive compounds. The ability to independently modify the thiol and iodo functionalities allows for the creation of diverse molecular libraries for high-throughput screening.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of selective kinase inhibitors is a major focus of modern drug discovery. The this compound scaffold can be utilized to synthesize novel kinase inhibitors by leveraging both of its reactive sites. For instance, the thiol group can be used to attach the molecule to a cysteine residue in the active site of a kinase, forming a covalent bond and leading to irreversible inhibition. The iodo group can be functionalized through cross-coupling reactions to introduce various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[7]

Conceptual Workflow for Kinase Inhibitor Synthesis

Caption: Workflow for developing kinase inhibitors from this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add palladium(II) acetate (0.02 mmol) to the flask.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[4] Performing the reaction under an inert atmosphere prevents catalyst deactivation.

-

Base: The base (K₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[8]

-

Ligand: Triphenylphosphine (or other phosphine ligands) stabilizes the palladium catalyst and influences its reactivity and selectivity.[2]

-

Solvent System: The mixture of an organic solvent (dioxane) and water is often used to solubilize both the organic reactants and the inorganic base.[9]

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[10] this compound can serve as a versatile starting material for the synthesis of novel sulfur-containing heterocycles. For example, the thiol group can undergo cyclization reactions with various electrophiles to form thiophenes, thiazoles, and other related structures. The iodine atom can then be used to introduce further diversity into the heterocyclic core.

Emerging Research Area 2: Advanced Materials Science

The unique properties of this compound also make it a valuable building block for the creation of advanced materials with tailored properties.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid surface.[11] Thiol-based SAMs on gold surfaces are a well-established field, but the incorporation of an iodine atom in the aromatic ring of the thiol offers new possibilities for creating functional surfaces.[12][13] The iodine atom can be used as a reactive handle for post-assembly modification of the SAM, allowing for the covalent attachment of other molecules, nanoparticles, or biomolecules. This could have applications in biosensors, molecular electronics, and biocompatible coatings.[14]

Experimental Protocol: Formation of a this compound SAM on Gold

Materials:

-

Gold substrate (e.g., gold-coated silicon wafer)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the gold substrate by immersing it in piranha solution for 10-15 minutes. (Safety first! Always add the peroxide to the acid slowly and work in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrate in the thiol solution and leave it for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.[12]

-

Remove the substrate from the solution and rinse it with copious amounts of ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrate under a stream of nitrogen.

-

Characterize the SAM using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM).[14]

Diagram of SAM Formation and Post-Synthetic Modification

Caption: Formation and subsequent functionalization of a this compound SAM.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands.[15][16] The use of this compound or its derivatives as organic linkers in MOF synthesis is a largely unexplored area. The thiol group can coordinate to the metal centers, while the iodo group can be used for post-synthetic modification of the MOF pores, introducing new functionalities for applications in gas storage, catalysis, and sensing.[17]

Emerging Research Area 3: Photophysical and Photochemical Applications

The introduction of a heavy iodine atom into an aromatic system can have a significant impact on its photophysical properties due to the heavy-atom effect. This can lead to enhanced intersystem crossing from the singlet excited state to the triplet state, which can be exploited in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). The photophysical properties of this compound derivatives are an area ripe for investigation.[18]

Safety Considerations

While this guide focuses on the research potential of this compound, it is imperative to handle this and all chemicals with appropriate safety precautions. Thiophenols are known for their strong, unpleasant odors and potential toxicity.[1] Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[19][20][21][22]

Conclusion

This compound is a versatile and underutilized building block with the potential to drive significant advances in drug discovery, materials science, and photochemistry. Its unique bifunctionality allows for a modular and efficient approach to the synthesis of complex and functional molecules. By exploring the research avenues outlined in this guide, scientists and researchers can unlock the full potential of this remarkable compound and contribute to the development of new technologies and therapies that address pressing societal needs.

References

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Synthesis of 3-iodothiophenes 74 via iodocyclization of (Z) - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing). (2023, November 1). Retrieved from [Link]

-

High-Resolution STM and XPS Studies of Thiophene Self-Assembled Monolayers on Au(111) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Special Issue : Synthesis of Bioactive Compounds, 3rd Edition - MDPI. (n.d.). Retrieved from [Link]

-

Hypervalent iodine(III) compound synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance - PIKE Technologies. (n.d.). Retrieved from [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]

-

Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy - Diva-portal.org. (n.d.). Retrieved from [Link]

-

Bioactive Compounds - A New Era of Therapeutic Medicines - Science Publishing Group. (n.d.). Retrieved from [Link]

-

Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]

-

X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - ResearchGate. (n.d.). Retrieved from [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Retrieved from [Link]

-

Adsorption of iodine in metal–organic framework materials - PMC. (n.d.). Retrieved from [Link]

-

The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - NIH. (2022, July 15). Retrieved from [Link]

-

(PDF) Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - NIH. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption | Crystal Growth & Design - DOI. (n.d.). Retrieved from [Link]

-

Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

-

Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer. (n.d.). Retrieved from [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Photophysical and theoretical studies of naphthalene-substituted oligothiophenes. (n.d.). Retrieved from [Link]

-

Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics. (n.d.). Retrieved from [Link]

Sources

- 1. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. piketech.com [piketech.com]

- 13. if.tugraz.at [if.tugraz.at]

- 14. researchgate.net [researchgate.net]

- 15. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Adsorption of iodine in metal–organic framework materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Deep Dive: The Chemoselective Landscape of 3-Iodobenzenethiol

The following technical guide details the reactivity profile of 3-Iodobenzenethiol, structured for application scientists and medicinal chemists.

Executive Summary

This compound (m-iodothiophenol) represents a high-value "bifunctional scaffold" in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles: a soft, highly nucleophilic thiol (-SH) group and a soft, electrophilic aryl iodide (Ar-I) moiety.

The central challenge in utilizing this scaffold is chemoselectivity . The free thiol is a potent catalyst poison for transition metals, complicating the direct engagement of the iodine handle in cross-coupling reactions. This guide provides the physical-organic basis for its reactivity and details the "Disulfide Shunt" strategy—the industry-standard protocol for bypassing catalyst poisoning.

Electronic & Structural Determinants

To predict reactivity, we must quantify the electronic influence of the meta-iodine substituent on the thiol group.

Acid Dissociation Constant (pKa) Derivation

Unlike simple thiophenol (

- (Thiophenol): 6.62[1]

- (Reaction Constant): ~2.2 (for thiophenol ionization in water/EtOH)[2]

- (Hammett Constant for I): +0.35[3]

Calculation:

Implication: With a

Nucleophilicity Parameters

-

Hard/Soft Character: Sulfur is a classic "Soft" nucleophile (high polarizability, low charge density).

-

Swain-Scott Parameter (

): ~5.5 (High). -

Reactivity Consequence: It shows exceptional rate acceleration in

reactions with soft electrophiles (alkyl halides, Michael acceptors) but poor reactivity toward hard electrophiles (carbonyls) unless activated.

Reactivity Map & Chemoselectivity

The molecule offers two divergent reaction pathways.[4] The choice of pathway dictates the protection strategy.

Figure 1: Decision tree for chemoselective functionalization. Path B requires specific masking of the thiol to prevent catalyst deactivation.

The "Disulfide Shunt" Strategy

The Problem: Free thiols (

The Solution: The disulfide dimer is chemically robust under Suzuki-Miyaura conditions but easily cleaved back to the thiol.

Workflow:

-

Oxidation: Convert this compound to bis(3-iodophenyl) disulfide.

-

Coupling: Perform Pd-catalyzed cross-coupling on the Iodine handles. The disulfide bond (

) is stable to -

Reduction: Cleave the disulfide to release the functionalized thiol.

Figure 2: The Disulfide Shunt workflow allows modification of the aryl ring without destroying the thiol functionality.

Experimental Protocols

Protocol A: Synthesis of this compound (Diazotization Route)

Use this if starting from 3-iodoaniline. This is the most reliable scale-up route.

Reagents: 3-Iodoaniline,

-

Diazotization: Dissolve 3-iodoaniline (1.0 eq) in

at -

Xanthate Formation: Slowly add the cold diazonium solution to a solution of Potassium Ethyl Xanthate (1.5 eq) in water at

. Caution: Evolution of -

Hydrolysis: Extract the intermediate aryl xanthate with ethyl acetate. Evaporate solvent.[5] Reflux the residue in ethanol with

pellets (3.0 eq) for 4 hrs. -

Workup: Acidify with

to pH 2. Extract with DCM. The product is a pale yellow oil (bp ~110°C @ 10 mmHg).-

Note: Degas all solvents to prevent premature disulfide formation.

-